molecular formula C11H7BrFNO B1398701 5-Bromo-2-(4-fluorophenoxy)pyridine CAS No. 936343-65-6

5-Bromo-2-(4-fluorophenoxy)pyridine

Cat. No. B1398701
M. Wt: 268.08 g/mol
InChI Key: AAJHDBCTINSRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(4-fluorophenoxy)pyridine” is a chemical compound with the molecular formula C11H7BrFNO . It is a brominated aromatic amine reagent and is used for labeling of model reducing-end oligosaccharides via reductive amination . It has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .

Scientific Research Applications

Fluorinated pyridines, such as “5-Bromo-2-(4-fluorophenoxy)pyridine”, are used in various scientific fields, particularly in the agrochemical and pharmaceutical industries . They are often incorporated into lead structures to improve physical, biological, and environmental properties .

In the agrochemical industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Trifluoromethylpyridine (TFMP) derivatives, for example, are used in the protection of crops from pests . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

In the pharmaceutical industry, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

The synthesis of these compounds often involves various methods, including the Balts-Schiemann reaction and the Umemoto reaction . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

The outcomes of using these fluorinated pyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

  • Fluorinated Pyridines

    • Field: Chemical Synthesis
    • Application: Fluorinated pyridines are used in various scientific fields, particularly in the agrochemical and pharmaceutical industries . They are often incorporated into lead structures to improve physical, biological, and environmental properties .
    • Methods: The synthesis of these compounds often involves various methods, including the Balts-Schiemann reaction and the Umemoto reaction .
    • Results: The outcomes of using these fluorinated pyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

5-bromo-2-(4-fluorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJHDBCTINSRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-fluorophenoxy)pyridine

Synthesis routes and methods

Procedure details

To a mixture of 4-fluorophenol (2.1 g, 19 mmol), 2,5-dibromopyridine (3.0 g, 13 mmol) and N,N-dimethylformamide (30 mL) was added sodium hydride (730 mg, 15 mmol, 50% in oil) at 0° C., which was stirred for 10 minutes at room temperature. The reaction mixture was then stirred for 5 hours at 110° C. The reaction mixture was cooled to room temperature and water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with water twice, and then washed with saturated aqueous sodium chloride, and was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=15:1) to obtain the title compound (2.6 g, 75%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4-fluorophenoxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(4-fluorophenoxy)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(4-fluorophenoxy)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(4-fluorophenoxy)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(4-fluorophenoxy)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(4-fluorophenoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.